molecular formula C6H10O6 B1631133 1L-epi-2-Inosose CAS No. 33471-33-9

1L-epi-2-Inosose

Cat. No.: B1631133
CAS No.: 33471-33-9
M. Wt: 178.14 g/mol
InChI Key: VYEGBDHSGHXOGT-SHRIJZPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1L-epi-2-Inosose is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1L-epi-2-Inosose is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

It is known to be a metabolite of inositol metabolic pathways .

Biochemical Pathways

This compound is involved in the inositol metabolic pathways . Inositol is a carbohydrate found in various foods and is involved in various biological processes, including cell signaling and fat metabolism.

Result of Action

It is known to be a metabolite of inositol metabolic pathways , suggesting it may play a role in these processes.

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

Biochemical Analysis

Biochemical Properties

It is known to be a metabolite of inositol metabolic pathways . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of 1L-epi-2-Inosose is not well defined. It is known to be a metabolite of inositol metabolic pathways , suggesting that it may exert its effects at the molecular level through interactions with biomolecules involved in these pathways.

Metabolic Pathways

This compound is a metabolite of inositol metabolic pathways

Properties

IUPAC Name

(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGBDHSGHXOGT-SHRIJZPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)[C@H]([C@H](C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.